molecular formula C13H16N2O2 B14269705 3-(2-Nitroethyl)-2-propyl-1H-indole CAS No. 140843-15-8

3-(2-Nitroethyl)-2-propyl-1H-indole

Cat. No.: B14269705
CAS No.: 140843-15-8
M. Wt: 232.28 g/mol
InChI Key: GUHNMOXVQQBCAY-UHFFFAOYSA-N
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Description

3-(2-Nitroethyl)-2-propyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitroethyl)-2-propyl-1H-indole typically involves the reaction of indole derivatives with nitroalkenes. One common method is the Michael addition of nucleophiles to 3-(2-nitrovinyl)indoles under microwave synthesis conditions. This method is highly efficient and does not require the protection of the indole nitrogen atom . Another approach involves the [4+1]-spirocyclization of nitroalkenes to indoles, which provides a convenient route to 2-(1H-indol-2-yl)acetonitriles. this reaction can be complicated by the formation of inert 3-(2-nitroethyl)-1H-indole byproducts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis, such as the Michael addition and spirocyclization reactions, can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitroethyl)-2-propyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-Nitroethyl)-2-propyl-1H-indole involves its interaction with molecular targets and pathways in biological systems. The compound’s nitro group can undergo reduction to form amine derivatives, which can then interact with various cellular targets. The exact molecular targets and pathways involved in its biological effects are still under investigation, but it is known to inhibit the growth of cancer cells by inducing apoptosis and other cell death pathways .

Comparison with Similar Compounds

3-(2-Nitroethyl)-2-propyl-1H-indole can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research Its unique structural features and chemical properties make it an important subject of study in chemistry, biology, medicine, and industry

Properties

CAS No.

140843-15-8

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

3-(2-nitroethyl)-2-propyl-1H-indole

InChI

InChI=1S/C13H16N2O2/c1-2-5-12-11(8-9-15(16)17)10-6-3-4-7-13(10)14-12/h3-4,6-7,14H,2,5,8-9H2,1H3

InChI Key

GUHNMOXVQQBCAY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=CC=CC=C2N1)CC[N+](=O)[O-]

Origin of Product

United States

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